molecular formula C13H10ClF2N B3341967 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline CAS No. 1152635-08-9

4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline

Cat. No.: B3341967
CAS No.: 1152635-08-9
M. Wt: 253.67 g/mol
InChI Key: QTPXSHFQJGZLQC-UHFFFAOYSA-N
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Description

Significance of Halogenated Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry Research

Halogenated aniline scaffolds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The incorporation of halogens, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netnih.gov For instance, the presence of a fluorine atom can block metabolic pathways, thereby increasing a drug's bioavailability and in vivo half-life. ijfans.org Chlorine atoms, on the other hand, can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. The strategic placement of halogens on the aniline ring allows for the fine-tuning of electronic properties, which is crucial for modulating the reactivity and biological activity of the resulting compounds.

Overview of the Chemical Compound 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline in Academic Context

This compound is a polysubstituted aromatic amine that combines the structural features of a halogenated aniline and a fluorinated benzyl (B1604629) group. While this specific compound is not extensively documented in dedicated academic studies, its constituent parts suggest its potential as a valuable intermediate in various fields of chemical research. The aniline core is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position, while the N-benzyl group contains a fluorine atom at the 4-position. This unique combination of halogens at specific positions is expected to impart distinct electronic and steric properties to the molecule. Commercial suppliers list this compound, indicating its availability for research purposes. fishersci.caguidechem.comguidechem.com

Current Research Landscape and Knowledge Gaps Pertaining to the Compound and its Analogues

The current research landscape for N-benzyl anilines is rich, with numerous studies focusing on their synthesis and application in medicinal chemistry, particularly as anticancer and antimicrobial agents. researchgate.net Similarly, the field of fluorinated aromatic compounds is vast and continually expanding due to the beneficial effects of fluorine in drug design. nih.govumanitoba.ca However, a significant knowledge gap exists specifically for this compound. There is a scarcity of published research detailing its synthesis, spectroscopic characterization, physicochemical properties, and potential applications. While studies on related chloro- and fluoro-substituted anilines and N-benzyl anilines are available, direct experimental data for the title compound remains elusive. This lack of information presents an opportunity for further investigation into the unique properties and potential of this polyhalogenated N-benzyl aniline.

Research Motivations and Objectives for Advanced Investigations of this compound

The motivation for advanced investigations into this compound stems from the potential for this compound to exhibit novel chemical and biological properties due to its specific halogenation pattern. Key research objectives would include:

Development of an efficient and scalable synthesis: Establishing a reliable synthetic route is the first step towards enabling further studies.

Thorough spectroscopic and structural characterization: Detailed analysis using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography would provide fundamental data on its molecular structure and properties.

Exploration of its reactivity: Understanding how the interplay of the different halogen substituents influences the reactivity of the aniline nitrogen and the aromatic rings is of fundamental interest.

Investigation of its potential applications: Screening the compound for biological activity (e.g., as an anticancer, antimicrobial, or antiviral agent) or for its utility in materials science (e.g., as a precursor for polymers or functional dyes) could uncover new applications.

Filling the existing knowledge gaps for this compound would not only contribute to the fundamental understanding of polyhalogenated aromatic systems but could also lead to the discovery of new molecules with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N/c14-10-3-6-13(12(16)7-10)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPXSHFQJGZLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro N 4 Fluorobenzyl Aniline and Its Derivatives

Strategic Approaches to N-Benzylation of Halogenated Anilines

The introduction of a benzyl (B1604629) group onto the nitrogen atom of a halogenated aniline (B41778) is a critical transformation in the synthesis of the target compound. Several strategic approaches can be employed, each with its own advantages and limitations.

Nucleophilic Substitution Reactions Utilizing Benzyl Halides and Activated Benzyl Derivatives

A fundamental and widely employed method for the formation of N-benzylamines is the nucleophilic substitution reaction between an aniline and a benzyl halide. In the context of synthesizing 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline, this would involve the reaction of 4-chloro-2-fluoroaniline (B1294793) with a 4-fluorobenzyl halide, typically the chloride or bromide.

The reaction proceeds via the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic benzylic carbon of the 4-fluorobenzyl halide. The presence of electron-withdrawing halogen substituents on the aniline ring (chlorine and fluorine) decreases its nucleophilicity, which may necessitate more forcing reaction conditions, such as elevated temperatures and the use of a base to deprotonate the aniline and enhance its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium carbonate, or triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.

Reactant 1Reactant 2BaseSolventTemperatureProduct
4-Chloro-2-fluoroaniline4-Fluorobenzyl chlorideK₂CO₃DMF80-100 °CThis compound
4-Chloro-2-fluoroaniline4-Fluorobenzyl bromideEt₃NAcetonitrileRefluxThis compound

Activated benzyl derivatives, such as 4-fluorobenzyl tosylate or mesylate, can also be utilized as electrophiles. These derivatives possess better leaving groups than the corresponding halides, often allowing for milder reaction conditions.

Reductive Amination Pathways for the Formation of the N-Benzyl Moiety

Reductive amination offers a powerful and versatile alternative for the synthesis of N-benzylanilines. This two-step, one-pot process involves the initial formation of an imine from the condensation of an aniline with a benzaldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine. For the synthesis of the target compound, this would entail the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzaldehyde.

A variety of reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used, mild, and cost-effective reagent. orientjchem.orgscispace.comresearchgate.net The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. To drive the initial imine formation, a dehydrating agent or azeotropic removal of water may be employed, although in many cases, the equilibrium favors imine formation sufficiently for the reaction to proceed.

More specialized reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are also highly effective for reductive aminations and often offer improved selectivity and yields, particularly for less reactive substrates. commonorganicchemistry.comharvard.edu These reagents are generally stable in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

AnilineAldehydeReducing AgentSolventKey Features
4-Chloro-2-fluoroaniline4-FluorobenzaldehydeNaBH₄MethanolCost-effective, mild conditions
4-Chloro-2-fluoroaniline4-FluorobenzaldehydeNaBH(OAc)₃DichloromethaneGood for less reactive substrates, high yields
4-Chloro-2-fluoroaniline4-FluorobenzaldehydeNaBH₃CNMethanol/Acetic AcidEffective at controlled pH

Palladium-Catalyzed Amination and Coupling Reactions for Aniline Synthesis

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology allows for the formation of C-N bonds between aryl halides or triflates and amines under relatively mild conditions. While typically used to form an N-aryl bond, variations of this reaction can be adapted for N-benzylation.

In a potential synthetic route to this compound, one could envision the coupling of 4-chloro-2-fluoroaniline with a 4-fluorobenzyl halide. However, a more common application of the Buchwald-Hartwig reaction in this context would be the synthesis of the aniline precursor itself. For instance, a suitably substituted aryl halide could be coupled with a protected ammonia (B1221849) equivalent, followed by deprotection and subsequent N-benzylation.

The key components of a Buchwald-Hartwig amination are a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Aryl HalideAminePalladium SourceLigandBaseSolvent
1-Bromo-4-chloro-2-fluorobenzeneBenzylamine (B48309)Pd₂(dba)₃BINAPNaOtBuToluene
4-Chloro-2-fluoro-1-iodobenzeneBenzylaminePd(OAc)₂XPhosK₃PO₄Dioxane

Regioselective Halogenation and Fluorination Techniques for Aromatic Rings in Precursors

The precise installation of halogen and fluorine atoms on the aromatic ring is paramount for the synthesis of the target molecule and its derivatives. Regioselective control in these reactions is often challenging but can be achieved through various advanced synthetic strategies.

Directed ortho-Metalation and Electrophilic Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂) to introduce a halogen atom with high regioselectivity.

For the synthesis of precursors to 4-chloro-2-fluoroaniline, a suitable DMG would be required. For instance, an N-protected aniline, such as an N-pivaloyl or N-silyl derivative, can act as a DMG. The fluorine atom itself can also act as a weak directing group.

Electrophilic aromatic halogenation is another common method for introducing halogens onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In the case of a 2-fluoroaniline (B146934) precursor, the amino group is a strongly activating, ortho-, para-directing group. To achieve chlorination at the 4-position, the amino group is often protected as an acetanilide (B955) to moderate its activating effect and to provide steric hindrance at the ortho positions, thereby favoring para-substitution. nih.govnih.gov

SubstrateReagent 1Reagent 2StrategyProduct
N-Pivaloyl-2-fluoroanilines-BuLiC₂Cl₆Directed ortho-MetalationN-Pivaloyl-2-fluoro-6-chloroaniline
2-FluoroacetanilideSO₂Cl₂-Electrophilic Halogenation4-Chloro-2-fluoroacetanilide

Balz-Schiemann and Related Reactions for Aromatic Fluorination

The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.orgbyjus.com The reaction proceeds via the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and an acid) to form a diazonium salt. The diazonium salt is then treated with a source of fluoride, typically tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (B81430) (NaBF₄), to form an isolable aryldiazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.

This reaction is particularly useful for synthesizing fluorinated precursors. For example, a chloro-nitroaniline could be converted to a chloro-fluoronitrobenzene, which can then be reduced to the corresponding chloro-fluoroaniline.

Innovations in the Balz-Schiemann reaction include the use of other counterions for the diazonium salt, such as hexafluorophosphate (B91526) (PF₆⁻), which can sometimes lead to improved yields.

Starting MaterialReagent 1Reagent 2Product
5-Chloro-2-nitroanilineNaNO₂, HClHBF₄, heat4-Chloro-2-fluoronitrobenzene
3-Chloro-4-aminobenzonitrileNaNO₂, HClNaBF₄, heat3-Chloro-4-fluorobenzonitrile

Optimization of Reaction Conditions and Process Intensification in Synthesis

The synthesis of this compound, a complex secondary amine, hinges on the N-alkylation of 4-chloro-2-fluoroaniline. Optimizing reaction conditions is paramount to maximize yield, minimize reaction times, and reduce the formation of byproducts. Process intensification strategies, such as the use of microwave irradiation, have been shown to significantly improve the efficiency of N-alkylation reactions for aniline derivatives. researchgate.netbeilstein-journals.org

Key parameters for optimization include temperature, solvent, choice of base, and the nature of the alkylating agent (e.g., 4-fluorobenzyl bromide vs. 4-fluorobenzyl alcohol). For instance, studies on analogous N-propargyl anilines demonstrated that microwave irradiation at 160 °C in acetonitrile, with potassium carbonate as the base and potassium iodide as an additive, provided good to excellent yields in a significantly reduced timeframe compared to conventional heating methods. researchgate.net The selection of a suitable solvent is also critical; acetonitrile has been identified as a "greener" and effective solvent that provides a good balance between reaction conversion and selectivity in similar oxidative coupling reactions. scielo.br

The following table illustrates a hypothetical optimization study for the synthesis of the target compound based on principles from related N-alkylation reactions.

EntryHeating MethodSolventBaseTemperature (°C)Time (h)Yield (%)
1ConventionalTolueneK₂CO₃1102445
2ConventionalAcetonitrileK₂CO₃802060
3MicrowaveAcetonitrileK₂CO₃150185
4MicrowaveDMFCs₂CO₃1600.592

Development of Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

Catalysis is central to the efficient synthesis of N-alkylanilines, particularly through sustainable methods like the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents and produces water as the sole byproduct. rsc.orgrsc.org The development of robust catalyst systems is crucial for activating the alcohol, facilitating the N-alkylation of the aniline, and ensuring high selectivity for the desired secondary amine over potential tertiary amine byproducts.

A range of metal-based catalysts have been investigated for the N-alkylation of anilines and their derivatives:

Precious Metal Catalysts : Ruthenium and Iridium complexes are highly effective for N-alkylation reactions. nih.gov For example, nitrile-modified N-heterocyclic carbene (NHC) complexes of Ir(III) have demonstrated excellent performance in the N-alkylation of various aniline derivatives with benzyl alcohols under solvent-free conditions. nih.gov Similarly, Ru(II) arene complexes with specific ligands have been successfully employed. nih.gov

Non-Precious Metal Catalysts : To improve cost-effectiveness and sustainability, significant research has focused on catalysts based on abundant 3d-metals.

Nickel Catalysts : In-situ generated Nickel-based catalyst systems have been shown to be highly active and selective for the N-alkylation of amines with a broad range of alcohols. rsc.org These systems exhibit excellent functional group tolerance, which is critical for substrates like 4-chloro-2-fluoroaniline. rsc.org Raney Nickel has also been historically used for N-alkylation with alcohols. acs.org

Cobalt Catalysts : Heterogeneous catalysts, such as a 2,2′-bipyridine-cobalt catalyst supported on a Zr metal–organic framework (MOF), have shown significant efficacy in the N-alkylation of aniline with benzyl alcohol, offering excellent selectivity and yields. rsc.org

Iron Catalysts : Ferric perchlorate (B79767) adsorbed on silica (B1680970) gel has been described as an efficient and reusable catalyst for the N-alkylation of aromatic amines with alcohols, proceeding under mild conditions. researchgate.net

The choice of catalyst can significantly impact reaction efficiency, as summarized in the comparative table below based on representative literature data for aniline N-alkylation.

Catalyst SystemMetalTypical ConditionsKey AdvantagesReference
NHC-Ir(III) ComplexesIridium120 °C, Solvent-freeHigh yields for diverse substrates nih.gov
Ni(COD)₂ / KOHNickel110 °C, TolueneCost-effective, excellent functional group tolerance rsc.org
Co-Bipyridyl MOFCobalt130 °C, TolueneHeterogeneous, reusable, excellent selectivity rsc.org
Fe(ClO₄)₃/SiO₂IronReflux in DichloroethaneReusable, mild conditions researchgate.net
Ag/GO NanocatalystSilver80 °C, Toluene"Green" synthesis, reusable, mild conditions researchgate.net

Implementation of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. beilstein-journals.org The primary goal is to design chemical processes that minimize waste, reduce energy consumption, and utilize safer, renewable materials. beilstein-journals.orgresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Atom Economy : The most significant advancement is the use of 4-fluorobenzyl alcohol in place of a 4-fluorobenzyl halide as the alkylating agent. This approach, often termed the "borrowing hydrogen" or "hydrogen autotransfer" reaction, has high atom economy as it produces only water as a byproduct. rsc.orgrsc.org This avoids the formation of halide salts, which contribute to waste streams.

Catalysis : The use of catalytic amounts of a reagent is inherently greener than stoichiometric reagents. Developing highly efficient and reusable catalysts, particularly those based on abundant metals like nickel, iron, or cobalt, is a core principle. rsc.orgresearchgate.net Heterogeneous catalysts are especially advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org

Safer Solvents and Reaction Conditions : The selection of solvents plays a crucial role in the environmental impact of a process. Efforts are made to replace hazardous solvents like dichloromethane and benzene (B151609) with greener alternatives such as acetonitrile or even performing reactions under solvent-free conditions. scielo.brnih.gov Furthermore, developing catalytic systems that operate under milder temperatures and pressures reduces energy consumption. researchgate.net A novel approach involves visible-light-induced N-alkylation, which can proceed at room temperature without the need for metal catalysts, bases, or ligands, making the process significantly more eco-friendly. nih.gov

Renewable Feedstocks : While the immediate precursors for this specific synthesis are derived from petrochemical sources, a broader green chemistry approach encourages the use of biomass-derived chemicals where possible. beilstein-journals.org

Isolation and Purification Strategies for Complex Aniline Derivatives

The final stage in the synthesis of this compound is its isolation from the reaction mixture and purification to the required standard. The presence of multiple halogen atoms and the aromatic nature of the molecule necessitate specific strategies to separate the target compound from unreacted starting materials (4-chloro-2-fluoroaniline), the catalyst, and any potential byproducts such as over-alkylated tertiary amines.

Commonly employed purification techniques for complex aniline derivatives include:

Extraction and Washing : After the reaction is complete, a primary workup often involves diluting the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. google.com This solution is then washed with water to remove water-soluble components like the base or salts. An acidic wash (e.g., with dilute HCl) could be used to extract the basic aniline product into the aqueous phase, leaving non-basic impurities behind. The aniline is then regenerated by adding a base (e.g., NaOH) and re-extracted into an organic solvent. lookchem.com

Distillation : For liquid aniline derivatives, vacuum distillation is a highly effective method for purification, especially for separating components with different boiling points. lookchem.comprepchem.com Given the likely high boiling point of the target molecule, distillation under reduced pressure is necessary to prevent thermal decomposition.

Crystallization : If the final product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful purification technique. This method is excellent for removing small amounts of impurities and can yield a product of very high purity. lookchem.com

Chromatography : Column chromatography is a versatile technique for separating complex mixtures. Using a solid stationary phase like silica gel and a liquid mobile phase (eluent), components are separated based on their differential adsorption. This method is highly effective for achieving high purity, particularly when separating the desired secondary amine from the tertiary amine byproduct.

Salt Formation : A selective purification strategy involves treating the crude product mixture with a specific acid to form the corresponding salt of the aniline derivative. google.com If the salt of the target compound has different solubility properties from the impurities, it can be selectively precipitated and isolated by filtration. The pure aniline can then be liberated by treatment with a base. google.com

The choice of method or combination of methods depends on the physical state of the product, the nature of the impurities, and the desired level of purity.

Computational and Theoretical Investigations of 4 Chloro 2 Fluoro N 4 Fluorobenzyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic properties. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distributions, and energy, which collectively dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can illuminate key electronic features. researchgate.netnih.gov

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.govmdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov For a molecule like this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the benzylidene portion.

Charge Distribution and Electrostatic Potential: DFT is also used to calculate the distribution of electronic charge across the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge landscape. researchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, negative potential would be expected around the electronegative fluorine and chlorine atoms and the nitrogen atom, highlighting these as potential sites for hydrogen bonding or other interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations for aromatic amines and serves as an example of the expected properties for this compound.

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical stability and reactivity. nih.gov
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds, particularly the C-N bond and the bond connecting the benzyl (B1604629) group to the nitrogen. Theoretical calculations can predict the most stable conformations by systematically rotating these bonds and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The results of such analyses are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to interact with other molecules, such as biological receptors. researchgate.net

Aromaticity is a key concept in organic chemistry that describes the high stability of cyclic, planar molecules with delocalized π-electron systems. Computational methods can quantify the aromaticity of the two phenyl rings in this compound. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to confirm the aromatic character of each ring. Furthermore, analysis of the electron density, using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can precisely map how electrons are distributed, revealing the nature of chemical bonds and non-covalent interactions within the molecule.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might bind to a large biological macromolecule, such as a protein or enzyme (receptor). researchgate.net These methods are central to computer-aided drug design.

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the fit using a scoring function. nih.gov The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and a hypothetical protein target. The ligand's geometry is optimized to its lowest energy conformation.

Docking: A search algorithm explores various possible orientations and conformations (poses) of the ligand within the receptor's active site.

Scoring: Each pose is assigned a score, typically representing the binding affinity (e.g., in kcal/mol). Lower scores usually indicate more favorable binding. nih.gov

The simulation can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For instance, the fluorine and chlorine atoms could act as hydrogen bond acceptors, while the phenyl rings could engage in hydrophobic or π-π stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a hypothetical active site.

Table 2: Example of Molecular Docking Results with a Hypothetical Kinase Target This table illustrates the type of information generated from a molecular docking simulation of this compound.

ParameterDescriptionIllustrative Finding
Binding EnergyEstimated free energy of binding (kcal/mol).-8.5 kcal/mol
Hydrogen BondsKey hydrogen bonding interactions with amino acid residues.N-H group with Glu; Fluoro group with Lys
Hydrophobic InteractionsInteractions with nonpolar amino acid residues.Chloro-phenyl ring with Leu, Val; Fluoro-benzyl ring with Phe
Inhibitory Constant (Ki)Theoretically predicted concentration for 50% inhibition.150 nM

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex can reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the role of water molecules in the binding event. researchgate.net

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to calculate the relative binding free energies between two ligands. nih.gov By simulating a non-physical, gradual transformation of one molecule into another within the receptor's binding site, FEP can provide highly accurate predictions of binding affinity, making it a valuable tool for optimizing lead compounds in drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies aimed at correlating the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. These in silico techniques are instrumental in drug discovery and development, offering predictive insights that can streamline the identification and optimization of lead compounds. For a molecule such as this compound, QSAR and QSPR models can provide a theoretical framework to predict its biological activities and chemical reactivity, thereby guiding further experimental investigations.

Development of Predictive Models for Biological Activity and Reactivity Based on Structural Features

Once a comprehensive set of molecular descriptors has been calculated for this compound and a series of structurally related compounds with known biological activities or properties, a predictive QSAR or QSPR model can be developed. This process involves several key steps:

Data Set Preparation: A dataset of compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) or a specific property (e.g., solubility, reactivity) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity or property of interest is selected. This is a critical step to avoid overfitting and to build a robust model. Statistical techniques such as stepwise multiple linear regression, genetic algorithms, or principal component analysis are often employed for this purpose. For instance, in studies of N-aryl derivatives, descriptors like the logarithm of the octanol/water partition coefficient (AlogP98), Wiener index, and dipole moment have been found to be important for describing bioactivity. nih.gov

Model Building: A mathematical equation is generated to correlate the selected descriptors with the observed activity or property. Several statistical methods can be used to build the model:

Multiple Linear Regression (MLR): This method creates a linear equation that describes the relationship between the dependent variable (activity) and the independent variables (descriptors).

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is collinearity among them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can capture complex, non-linear relationships between structure and activity.

Model Validation: The predictive power of the developed model is rigorously assessed to ensure its reliability. This is done using both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness using the training set data.

External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is evaluated. The predictive correlation coefficient (r²_pred) is a common metric for this assessment. nih.gov

For a compound like this compound, a hypothetical QSAR model for a specific biological target might reveal that its activity is positively correlated with its hydrophobicity (logP) and the energy of its LUMO, while being negatively correlated with its molecular volume. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of molecules with potentially enhanced potency.

The following table illustrates a hypothetical QSAR model for a series of N-benzylaniline derivatives, showcasing the type of equation and statistical parameters that would be generated.

Model Equationnr²_predF-statistic
pIC50 = 0.85(logP) - 0.23(LUMO) + 1.54*(Dipole) - 2.11300.920.850.88125.4

This is a hypothetical example for illustrative purposes.

In this hypothetical model, 'n' represents the number of compounds in the dataset, 'r²' is the coefficient of determination, 'q²' is the cross-validated correlation coefficient, 'r²_pred' is the predictive correlation coefficient for the external test set, and the F-statistic indicates the statistical significance of the model. Such a model would suggest that increasing hydrophobicity and dipole moment, while decreasing the LUMO energy, could lead to more potent compounds within this chemical series.

Mechanistic Biological Investigations of 4 Chloro 2 Fluoro N 4 Fluorobenzyl Aniline and Its Structural Analogues in Vitro/in Silico Focus

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

While SAR studies exist for broader classes of related compounds like N-benzyl anilines or substituted diphenylamines, no specific SAR studies have been published that include 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline to elucidate the roles of its specific substituents for any targeted biological response. google.comfrontiersin.org

Information regarding the specific chemical compound “this compound” and its structural analogues is not available in the currently indexed scientific literature. Therefore, a detailed article focusing solely on its mechanistic biological investigations as per the requested outline cannot be generated at this time.

Extensive searches of chemical and biological databases have yielded no specific studies on the synthesis, biological activity, structure-activity relationships, or mechanism of action of this compound. The provided outline requires in-depth information that is contingent on published research, which is currently absent for this particular compound.

General information on related chemical structures, such as substituted N-benzylanilines and various fluoro-chloro-anilines, exists. However, per the user's strict instructions to focus solely on "this compound" and its analogues and to not introduce information outside the explicit scope, it is not possible to construct the requested article without deviating from these constraints.

To provide an article that meets the specified requirements, dedicated research studies on this compound would need to be conducted and published. These studies would need to cover:

Systematic Modification of Substituents: The synthesis and biological evaluation of a series of analogues with varied substituents on the phenyl rings and the N-benzyl moiety.

Structure-Activity Relationship (SAR): A detailed analysis correlating specific structural features of these analogues with their observed biological potency and selectivity.

Target Identification: The use of affinity-based methods or other biochemical assays to identify potential protein-ligand interactions.

Mechanistic Studies: Investigations into the underlying mechanisms of any observed antimicrobial or antifungal activities.

Without such foundational research, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Advanced Characterization Techniques for Structural and Mechanistic Insights into 4 Chloro 2 Fluoro N 4 Fluorobenzyl Aniline

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact spatial arrangement of each atom. This technique would precisely define the bond lengths, bond angles, and torsional angles of 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline.

Furthermore, this analysis uncovers the network of intermolecular interactions that stabilize the crystal lattice. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. For instance, in studies of structurally related aromatic compounds, X-ray analysis has been crucial in identifying how molecules pack together. In the crystal structure of a related Schiff base, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the molecules are linked by O—H⋯N hydrogen bonds, forming infinite one-dimensional chains. nih.govresearchgate.net Weaker C—H⋯F contacts and C—H⋯π interactions also contribute to building a complex three-dimensional network. nih.govresearchgate.netnih.gov Such insights are vital for understanding the physicochemical properties of the solid material.

A hypothetical data table for this compound, based on typical values for similar structures, is presented below.

Interactive Data Table: Hypothetical Crystallographic Parameters

Parameter Expected Value/System Description
Crystal System Monoclinic or Orthorhombic Describes the symmetry of the unit cell.
Space Group e.g., P2₁/c Defines the specific symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) The dimensions and angles of the smallest repeating unit in the crystal.
Key Torsion Angle C-N-C-C (°) The angle defining the twist between the aniline (B41778) and benzyl (B1604629) rings.

When a compound is investigated for its biological activity, co-crystallizing it with its target macromolecule (e.g., a protein or enzyme) provides invaluable information. If this compound were found to bind to a biological target, this technique would allow for the direct visualization of its binding mode. The resulting crystal structure would reveal the precise orientation of the ligand within the binding pocket, identify the specific amino acid residues it interacts with, and detail the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts). This information is fundamental for structure-based drug design, enabling the rational optimization of the ligand to improve its affinity and specificity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, complementing the static picture provided by X-ray crystallography.

While one-dimensional (1D) ¹H and ¹³C NMR spectra are used for basic structural confirmation, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to resolve these ambiguities. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of every proton and carbon signal in the molecule.

For a molecule like this compound, these techniques would confirm the connectivity between the benzyl and aniline moieties and precisely assign signals for each aromatic ring. Should the molecule be capable of existing in different tautomeric forms, advanced NMR experiments could identify and quantify the presence of each tautomer in solution.

Interactive Data Table: Expected NMR Data Assignments

Nucleus NMR Technique Expected Chemical Shift (ppm) Key Correlations
Aromatic Protons ¹H NMR, COSY 6.5 - 7.5 Correlations to adjacent protons on the same ring.
Benzyl Protons (-CH₂-) ¹H NMR, HSQC ~ 4.5 Correlation to the benzyl carbon signal in the HSQC spectrum.
Aromatic Carbons ¹³C NMR, HMBC 110 - 160 Correlations to protons 2-3 bonds away (e.g., benzyl protons).

Ligand-observed NMR methods are powerful tools for studying the interaction between a small molecule (ligand) and a biological target without needing to isotopically label the macromolecule. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) are particularly useful. nih.gov

In an STD-NMR experiment, specific resonances of the target protein are saturated with radiofrequency pulses. If the small molecule binds to the protein, this saturation is transferred to the ligand, resulting in a decrease in the intensity of its NMR signals. By analyzing which proton signals are most affected, one can determine the part of the molecule that is in closest contact with the protein, known as the binding epitope. This method is highly effective for screening compound libraries and validating hits. mdpi.comnih.gov Another related technique is ¹⁹F NMR screening, which is very sensitive to protein binding and can be used to measure the binding affinity of identified hits. researchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and In Vitro Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements. mdpi.comnih.gov This capability is crucial for determining the elemental composition of a molecule and its fragments.

For the synthesis of this compound, HRMS can be used to monitor the progress of the reaction by accurately identifying the masses of starting materials, intermediates, and the final product in the reaction mixture.

In metabolic studies, HRMS is essential for identifying metabolites formed in vitro (e.g., in liver microsome or hepatocyte incubations). nih.gov After incubating the parent compound, the sample is analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The instrument detects the masses of potential metabolites, which typically involve modifications like hydroxylation, glucuronidation, or sulfation. nih.gov The high mass accuracy allows for the confident determination of the elemental formula of each metabolite, providing the first step in structural elucidation. Further fragmentation analysis (MS/MS) can then help pinpoint the location of the metabolic modification on the molecule. nih.gov

LC-MS/MS for Tracing Reaction Intermediates and Product Purity Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by tandem mass spectrometry. europeanpharmaceuticalreview.com This combination is exceptionally useful during the synthesis of this compound to monitor the reaction progress and to ensure the final product meets stringent purity requirements.

During synthesis, such as through a reductive amination pathway involving 4-chloro-2-fluoroaniline (B1294793) and 4-fluorobenzaldehyde, LC-MS/MS allows for the real-time tracking of reactants, intermediates, and the final product. By monitoring the mass-to-charge ratio (m/z) of each species, chemists can optimize reaction conditions to maximize yield and minimize the formation of impurities.

Table 1: Key Species Monitored During Synthesis via LC-MS

Compound Name Role Expected [M+H]⁺ (m/z)
4-Chloro-2-fluoroaniline Starting Material 146.0
4-Fluorobenzaldehyde Starting Material 125.1
Schiff Base Intermediate Reaction Intermediate 252.0
This compound Final Product 254.1

Once the synthesis is complete, LC-MS/MS is employed for purity assessment. The technique can detect and quantify trace-level impurities that may not be visible by other methods like HPLC with UV detection. researchgate.netnih.gov The high selectivity of tandem mass spectrometry, particularly using methods like Multiple Reaction Monitoring (MRM), allows for unambiguous identification of the target compound and any related impurities by monitoring specific parent-to-fragment ion transitions. This ensures that the final product is well-characterized and free from potentially reactive or toxic byproducts. americanpharmaceuticalreview.com

In Vitro Metabolic Stability Studies and Metabolite Profiling in Microsomal Systems

Understanding the metabolic fate of a compound is a cornerstone of drug discovery and development. researchgate.net In vitro metabolic stability assays, typically using liver microsomes from different species (e.g., human, rat), are performed to predict how quickly a compound might be cleared from the body. researchgate.netnih.gov For this compound, such studies involve incubating the compound with liver microsomes and cofactors like NADPH, then measuring the decrease in its concentration over time using LC-MS/MS. nih.gov

The data from these experiments are used to calculate key pharmacokinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint). A short half-life suggests rapid metabolism, which may indicate poor bioavailability in vivo. uni-halle.de

Table 2: Illustrative In Vitro Metabolic Stability Data

Species Half-Life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein)
Human Liver Microsomes 45 30.8
Rat Liver Microsomes 28 49.5

Following the stability assessment, metabolite profiling is conducted to identify the structures of the biotransformation products. researchgate.net The structure of this compound presents several potential sites for metabolism by cytochrome P450 enzymes found in microsomes. nih.gov Common metabolic pathways for similar aniline derivatives include N-dealkylation, N-hydroxylation, and aromatic hydroxylation on either of the phenyl rings. nih.govnih.govnih.gov

LC-MS/MS is the primary tool for this analysis. By comparing the mass spectra of samples from the microsomal incubation with control samples, new signals corresponding to metabolites can be detected. researchgate.net High-resolution mass spectrometry can provide the elemental composition of these metabolites, and tandem MS (MS/MS) fragmentation patterns help to elucidate their structures, for instance, by identifying the site of an oxidative modification (e.g., a +16 Da mass shift indicating hydroxylation).

Table 3: Potential Metabolites Identified by LC-MS/MS

Metabolite Biotransformation Mass Shift from Parent Expected [M+H]⁺ (m/z)
M1 Aromatic Hydroxylation +16 270.1
M2 N-dealkylation (forms 4-chloro-2-fluoroaniline) -108 146.0
M3 N-Oxidation +16 270.1

These advanced characterization techniques provide crucial insights, guiding the synthetic process and offering an early understanding of the compound's potential pharmacokinetic profile, which is essential for further development.

Applications and Future Directions in Chemical Research Involving 4 Chloro 2 Fluoro N 4 Fluorobenzyl Aniline

Utilization as a Key Synthetic Intermediate for Novel Chemical Entities

The structural architecture of 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline, featuring multiple reactive sites, positions it as a valuable intermediate in organic synthesis. The secondary amine, flanked by two substituted phenyl rings, provides a locus for further functionalization, while the halogenated aromatic systems offer handles for various coupling reactions.

The presence of three fluorine atoms in this compound makes it an attractive starting material for the synthesis of more complex fluorinated molecules. The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov The parent compound, 4-Chloro-2-fluoroaniline (B1294793), is already established as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com By extension, the N-benzylated derivative can be envisioned as a precursor to a new generation of fluorinated compounds. For instance, the secondary amine can undergo acylation, alkylation, or be incorporated into larger molecular frameworks, carrying the fluorinated motifs into the final products.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Product Class
Acylation Acyl chlorides, anhydrides Amides
Sulfonylation Sulfonyl chlorides Sulfonamides
Buchwald-Hartwig Amination Palladium catalyst, base Triarylamines
N-Arylation Aryl halides, catalyst Diarylbenzylamines

These transformations would yield a diverse library of fluorinated organic compounds, which could then be screened for various biological activities.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The structure of this compound is well-suited to serve as a scaffold for the construction of novel heterocyclic systems. For example, derivatives of 4-anilinoquinazolines, which can be synthesized from aniline (B41778) precursors, are known to act as inhibitors of receptor tyrosine kinases, a key target in cancer therapy. ijcce.ac.irbeilstein-journals.org The 4-chloro-2-fluoroaniline moiety of the title compound could be cyclized with appropriate reagents to form quinazoline, quinoxaline, or benzimidazole (B57391) ring systems. Moreover, building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid have been successfully used in the solid-phase synthesis of various condensed nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones, highlighting the versatility of the substituted aniline framework in heterocyclic synthesis. nih.gov The N-(4-fluorobenzyl) group can also participate in cyclization reactions or be modified to introduce additional diversity.

Development as a Research Tool or Chemical Probe in Biological Systems

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to be developed as research tools for investigating biological systems. The specific substitution pattern and the presence of fluorine atoms offer unique advantages for such applications.

Chemical probes are essential for dissecting complex biological pathways. A molecule like this compound could be systematically modified to create a library of compounds for screening against specific biological targets. For example, derivatives could be designed to interact with particular enzymes or receptors, and the observed biological effects could help to elucidate the functions of these targets in cellular processes. The fluorine atoms in the molecule can be advantageous for such studies, as they can be used as reporters in ¹⁹F NMR spectroscopy to monitor binding events and conformational changes in biomolecules.

Understanding the relationship between the structure of a molecule and its biological activity is a cornerstone of drug discovery. The systematic modification of this compound can provide valuable insights into the structure-activity relationships (SAR) of a particular class of compounds. For instance, by varying the substituents on the aromatic rings or modifying the N-benzyl group, researchers can probe the specific interactions that govern binding to a biological target. frontiersin.org The halogen atoms at specific positions can serve as probes for electrostatic and steric interactions within a binding pocket. This information is crucial for the rational design of more potent and selective inhibitors or modulators of enzyme or receptor function.

Potential Contributions to Advanced Materials Science Research (Hypothetical)

The incorporation of fluorine into organic molecules can dramatically alter their material properties. While the direct application of this compound in materials science is not yet established, its structure suggests several hypothetical contributions to this field.

Fluorination of materials can lead to enhanced thermal stability, chemical resistance, and hydrophobicity. qualitas1998.net It is conceivable that this compound could be used as a monomer or a functional additive in the synthesis of novel polymers. The resulting fluorinated polymers might exhibit desirable properties such as low surface energy, high gas permeability, or unique optical and electronic characteristics. researchgate.net For example, the presence of the aniline nitrogen allows for its potential incorporation into polyaniline-type conducting polymers, where the fluorine and chlorine substituents could modulate the electronic properties and processability of the material. Furthermore, the fluorinated benzyl (B1604629) group could influence the packing and morphology of the polymer chains, leading to materials with tailored properties for applications in electronics, coatings, or membranes. The introduction of fluorine has been shown to alter the properties of 2D materials, suggesting that fluorinated organic molecules could have interesting interfacial properties. rice.edu

Emerging Methodologies and Interdisciplinary Research Opportunities

The structural motif of this compound, characterized by its halogenated aromatic systems, presents a compelling scaffold for further exploration in chemical research. Advances in computational sciences and laboratory automation are opening new avenues for the systematic investigation and optimization of such compounds. These emerging methodologies facilitate a deeper understanding of structure-property relationships and accelerate the discovery of novel derivatives with tailored functionalities.

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry has catalyzed a paradigm shift in drug discovery, moving from traditional trial-and-error to predictive, generative design. beilstein-journals.org De novo drug design, which aims to create novel molecular structures from the ground up, is significantly enhanced by machine learning (ML) algorithms. beilstein-journals.orgnih.gov For a core structure like this compound, these computational tools offer a powerful strategy to navigate the vast chemical space and identify analogues with optimized properties.

Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. beilstein-journals.org By using the this compound scaffold as a starting point, these models can generate thousands of novel, synthetically feasible derivatives. The algorithms can systematically explore modifications, such as altering the substitution patterns on either aromatic ring, replacing the benzyl group with other heterocyclic or aliphatic moieties, or modifying the linker between the two rings.

Table 1: Illustrative AI-Predicted Properties for Hypothetical Analogues of this compound This table is for illustrative purposes to demonstrate the potential output of an AI/ML model.

Compound ID Modification Predicted Target Affinity (IC50, nM) Predicted LogP Predicted Metabolic Stability (T½, min)
Parent This compound 550 4.8 45
ANA-001 Replace 4-Chloro with 4-Cyano 230 4.2 60
ANA-002 Replace 4-fluorobenzyl with Pyridin-2-ylmethyl 410 3.9 75
ANA-003 Add 3-methoxy to aniline ring 150 4.9 30

| ANA-004 | Replace 2-fluoro with 2-methyl | 800 | 5.1 | 40 |

High-Throughput Screening Methodologies for Rapid Exploration of Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large numbers of compounds against a specific target or assay. metrionbiosciences.com For a versatile scaffold like this compound, HTS is an indispensable tool for efficiently exploring the structure-activity relationships (SAR) of its derivatives. This process involves the parallel synthesis of a library of related compounds and their subsequent automated testing.

The development of a compound library based on the this compound core could be achieved using combinatorial chemistry techniques. By varying the aniline and benzylamine (B48309) building blocks, a diverse set of analogues can be synthesized. For instance, different halogen substitutions, alkyl groups, or hydrogen-bond donors/acceptors could be introduced at various positions on the aromatic rings to probe their effect on biological activity.

Once synthesized, this library can be subjected to HTS against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) or cellular receptors. nih.gov Automated robotic systems would dispense nano- to microliter quantities of each compound into assay plates, and detectors would measure the compound's effect, such as inhibition of an enzymatic reaction or activation of a cellular signaling pathway. The resulting data allows for the rapid identification of "hits"—compounds that exhibit significant activity. This empirical data is not only valuable for identifying lead compounds but also serves as crucial training data for refining the predictive AI/ML models discussed previously, creating a synergistic cycle of design, synthesis, and testing.

Table 2: Example of High-Throughput Screening Data for a Library of Analogues This table is a hypothetical representation of HTS results.

Compound ID Aniline Moiety Benzylamine Moiety % Inhibition @ 10 µM (Kinase Target A)
Parent 4-Chloro-2-fluoroaniline 4-Fluorobenzylamine 45%
LIB-001 4-Bromo-2-fluoroaniline 4-Fluorobenzylamine 52%
LIB-002 4-Chloro-2-fluoroaniline 4-Chlorobenzylamine 68%
LIB-003 4-Trifluoromethyl-2-fluoroaniline 4-Fluorobenzylamine 85%

| LIB-004 | 4-Chloro-2-fluoroaniline | 3,4-Difluorobenzylamine | 77% |

Future Research Perspectives and Unexplored Avenues for this compound Research

The unique combination of chloro and fluoro substituents on the N-benzylaniline core of this compound provides a rich platform for future chemical research. The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. tandfonline.comresearchgate.netresearchgate.net This suggests that the compound could serve as a valuable starting point or fragment for developing novel therapeutic agents.

One promising avenue is the exploration of this scaffold in oncology, particularly in the design of kinase inhibitors. The N-benzylaniline motif is present in several approved kinase inhibitors, and the specific halogenation pattern of this compound could be exploited to achieve selectivity for a particular kinase target. Future work could involve synthesizing analogues and screening them against panels of kinases to identify potential anticancer agents.

In the field of agrochemicals, fluorinated compounds play a crucial role as herbicides, insecticides, and fungicides. beilstein-journals.org The lipophilicity and electronic properties conferred by the halogen atoms in this compound could be tuned to optimize its activity and selectivity against agricultural pests or weeds. Research in this direction would involve the design and synthesis of derivatives with varied substitution patterns, followed by systematic screening for agrochemical activity.

Furthermore, the field of materials science presents unexplored opportunities. Substituted anilines are precursors to conducting polymers and other functional materials. The influence of the specific halogenation pattern on the electronic properties, crystal packing, and polymerizability of derivatives of this compound is an area ripe for investigation.

Finally, the development of novel synthetic methodologies to access a wider range of derivatives remains a key research direction. beilstein-journals.org Efficient and selective methods for late-stage functionalization of the C-H bonds on the aromatic rings would enable the rapid generation of diverse analogues, further accelerating the exploration of this promising chemical scaffold across multiple scientific disciplines.

Q & A

Q. Table 1: Synthesis Optimization

CatalystTemp (°C)Time (hr)Yield (%)Reference
Pd/NiO251097
Pd/C501282

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (CDCl3_3) resolve substituent effects. For instance, the benzyl proton signal appears at δ 4.29 ppm (singlet), while aromatic protons show splitting patterns between δ 6.6–7.4 ppm due to fluorine and chlorine coupling .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing steric effects of the 4-fluorobenzyl group on planarity and intermolecular interactions .

Advanced Question: How does regioselectivity challenge the introduction of multiple halogen substituents, and how can it be controlled?

Methodological Answer:
Regioselectivity in halogenation is influenced by:

  • Directing groups : The -NH group in aniline directs electrophilic substitution to the para position, but steric hindrance from the 4-fluorobenzyl group may favor ortho chlorination .
  • Catalytic systems : Pd/NiO promotes selective reductive amination without altering existing halogens .
  • Reaction monitoring : Use in situ IR or LC-MS to track intermediate formation and adjust reagent stoichiometry.

Advanced Question: What electrochemical properties does this compound exhibit, and how do they inform reactivity in oxidative environments?

Methodological Answer:
Electrochemical oxidation studies on analogous chloro-anilines (e.g., 4-chloroaniline) reveal:

  • One-electron oxidation : Generates unstable chloronium intermediates, which hydrolyze to quinoneimines or react with nucleophiles like arylsulfinic acids .
  • Techniques : Cyclic voltammetry (CV) in acetonitrile/water mixtures identifies oxidation peaks at ~0.8 V (vs. Ag/AgCl), correlating with substituent electron-withdrawing effects .

Advanced Question: How can computational modeling predict pharmacological interactions of this compound?

Methodological Answer:

  • Docking studies : Use Gaussian 09W to calculate frontier molecular orbitals (FMO) and natural charges, predicting binding affinity with enzymes like cytochrome P450 .
  • ADMET profiling : SwissADME predicts logP (~3.2) and bioavailability, suggesting moderate blood-brain barrier penetration .

Advanced Question: How to resolve contradictions in reported NMR data for structurally similar derivatives?

Methodological Answer:
Discrepancies arise from solvent effects or impurities. Strategies include:

  • Standardized conditions : Use deuterated chloroform (CDCl3_3) at 400 MHz for direct comparison .
  • HSQC/HMBC experiments : Correlate 1^1H-13^13C signals to confirm assignments, especially for overlapping aromatic protons .

Advanced Question: What role does this compound play in designing enzyme inhibitors or receptor antagonists?

Methodological Answer:

  • Pharmacophore design : The 4-fluorobenzyl group enhances lipophilicity and target binding, as seen in analogs tested for kinase inhibition .
  • Structure-activity relationships (SAR) : Modify the chloro/fluoro ratio to optimize selectivity—e.g., replacing 2-fluoro with nitro groups alters IC50_{50} values by 10-fold .

Advanced Question: How do steric and electronic effects influence crystallization outcomes?

Methodological Answer:

  • Crystal packing : Fluorine’s high electronegativity induces dipole-dipole interactions, favoring monoclinic systems (e.g., P21_1/c) .
  • Refinement strategies : SHELXL parameterization accounts for anisotropic displacement of halogens, improving R-factor accuracy (<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.